molecular formula C11H14N2S B111620 2-Amino-6-tert-butylbenzothiazole CAS No. 131395-10-3

2-Amino-6-tert-butylbenzothiazole

Cat. No.: B111620
CAS No.: 131395-10-3
M. Wt: 206.31 g/mol
InChI Key: HWJMDJWCGKTWQG-UHFFFAOYSA-N
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Description

2-Amino-6-tert-butylbenzothiazole is a chemical compound with the molecular formula C11H14N2S . It has a molecular weight of 206.31 g/mol. This compound is used for proteomics research .


Synthesis Analysis

The synthesis of this compound and its derivatives has been a subject of interest in recent years. One method involves the Suzuki cross-coupling reactions using various aryl boronic acids and aryl boronic acid pinacol esters . Another method involves the condensation of 2-aminobenzenethiol with β-oxodithioesters to form a ketimine intermediate, which then undergoes further reactions .


Molecular Structure Analysis

The molecular structure of this compound consists of a benzothiazole ring substituted with an amino group at the 2-position and a tert-butyl group at the 6-position .

It should be stored at a temperature between 2 and 8 degrees Celsius .

Scientific Research Applications

Medicinal Chemistry and Drug Design

Benzothiazole derivatives, including structures similar to 2-Amino-6-tert-butylbenzothiazole, have been extensively explored for their therapeutic potential:

  • Central Dopamine Agonists : Benzothiazole derivatives have been synthesized and evaluated for their affinity towards dopamine receptors. These compounds exhibit potential for treating neurological disorders such as Parkinson's disease due to their dopamine agonist activities and good oral availability. For example, certain derivatives demonstrated significant activity in functional assays and animal models, indicating their potential utility in Parkinson's treatment (van Vliet et al., 2000).

  • Antitumor Activity : Novel derivatives of benzothiazoles have been prepared and shown to exert cytostatic activities against various malignant human cell lines, including cervical, breast, colon, and laryngeal carcinoma. This highlights the potential of benzothiazole derivatives as chemotherapeutic agents (Racané et al., 2006).

Antibacterial and Antifungal Applications

  • Antibacterial and Antifungal Properties : Certain benzothiazole compounds have been synthesized and tested for their antibacterial and antifungal activities. These studies indicate that benzothiazole derivatives could be valuable in developing new antimicrobial agents, although efficacy varies with the bacterial and fungal strains tested (Chavan & Pai, 2007).

Material Science

  • Corrosion Inhibition : Benzothiazole derivatives have been investigated for their potential as corrosion inhibitors in various media. These compounds can form protective layers on metal surfaces, significantly reducing corrosion rates in acidic environments, which is crucial for industrial applications (Rekha, Kannan, & Gnanavel, 2016).

Biochemistry

  • Enzyme Inhibition : Research has explored benzothiazole derivatives as inhibitors of various enzymes, such as carbonic anhydrase and cholinesterases. These studies provide insight into the potential use of benzothiazole derivatives in treating conditions associated with these enzymes, including glaucoma, neurological disorders, and cancer (Gulcin et al., 2017).

Future Directions

The future directions for the research and development of 2-Amino-6-tert-butylbenzothiazole and its derivatives could involve exploring their potential applications in various fields, such as medicinal chemistry, pharmacology, and proteomics research . The development of more efficient and environmentally friendly synthetic methods could also be a focus of future research .

Properties

IUPAC Name

6-tert-butyl-1,3-benzothiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2S/c1-11(2,3)7-4-5-8-9(6-7)14-10(12)13-8/h4-6H,1-3H3,(H2,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWJMDJWCGKTWQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC2=C(C=C1)N=C(S2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30440733
Record name 2-Amino-6-tert-butylbenzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30440733
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

131395-10-3
Record name 2-Amino-6-tert-butylbenzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30440733
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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